Pharmacological Properties of 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine: A Privileged Scaffold in Neuropharmacology
Pharmacological Properties of 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine: A Privileged Scaffold in Neuropharmacology
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine (CAS: 1892786-93-4) has emerged as a highly versatile building block, particularly in the development of highly selective central nervous system (CNS) therapeutics and oncology probes. By combining the distinctive electronic properties of a 6-fluoroindole core with the favorable physicochemical profile of a morpholine ring, this fragment serves as the structural foundation for potent Dopamine D4 receptor (D4R) antagonists and selective kinase inhibitors[1],[2].
This technical guide dissects the structure-activity relationships (SAR), mechanistic rationale, and self-validating experimental protocols associated with this pharmacophore, providing a comprehensive resource for drug development professionals.
Structural and Mechanistic Rationale
The pharmacological utility of 4-((6-fluoro-1H-indol-3-yl)methyl)morpholine is not coincidental; it is the result of precise stereoelectronic tuning designed to overcome common liabilities in drug design.
The 6-Fluoroindole Core
Indole rings are ubiquitous in neuropharmacology due to their bioisosteric resemblance to endogenous neurotransmitters like serotonin. However, unsubstituted indoles often suffer from rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes.
Causality of Substitution: The introduction of a highly electronegative fluorine atom at the C6 position serves a dual purpose. First, it sterically and electronically blocks a major site of metabolic liability, enhancing the molecule's half-life. Second, the fluorine atom withdraws electron density from the indole π -system, strengthening π
π stacking and enabling halogen bonding with aromatic residues (e.g., Phenylalanine, Tyrosine) deep within the hydrophobic pockets of Class A G-protein coupled receptors (GPCRs)[1],[3].The Morpholinomethyl Moiety
The 3-position of the indole is functionalized with a morpholine ring via a methylene bridge (a classic Mannich base).
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Causality of Morpholine vs. Piperidine: Historically, many CNS-active compounds utilized piperidine rings. However, highly basic amines (like piperidine, pKa ~11) are notorious for binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation). Morpholine, possessing an electron-withdrawing oxygen atom, has a significantly lower pKa (~8.3). This reduced basicity mitigates hERG liability while retaining the necessary hydrogen-bond acceptor properties required for receptor binding[4].
Pharmacological Applications
Dopamine D4 Receptor (D4R) Antagonism
The dopamine D4 receptor is a Gi/Go-coupled GPCR heavily implicated in the pathophysiology of schizophrenia, Parkinson's disease, and substance abuse disorders. Achieving selectivity for D4R over highly homologous receptors (D2L, D2S, D3) has historically been a significant challenge.
Recent efforts have identified chiral alkoxymethyl morpholine analogs containing the 4-((6-fluoro-1H-indol-3-yl)methyl)morpholine fragment as breakthrough D4R antagonists. For example, the synthesis of (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine (Compound 5y) yielded an unprecedented binding affinity ( Ki=3.3 nM) with >100-fold selectivity over other dopamine receptor subtypes[1],[3].
Kinase Inhibition (PI3K p110 δ )
Beyond neuropharmacology, the indole-morpholine architecture is heavily utilized in targeted oncology. Bicyclic indole-pyrimidine derivatives incorporating this exact morpholine motif have been patented as highly selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K) p110 δ isoform, a critical signaling node in malignant transformation and immune cell proliferation[2].
Structure-Activity Relationship (SAR) Profiling
The quantitative data below highlights the critical nature of the 6-fluoro substitution. As demonstrated in , shifting the substitution pattern on the indole ring drastically alters receptor affinity[1],[3].
| Compound ID | Indole Substitution | Southern Fragment (Pyridine) | D4R Binding Affinity ( Ki , nM) | Selectivity Profile |
| 4aa | 6-Chloro | Standard Alkoxy | 2.2 | High |
| 4dd | 6-Methoxy | Standard Alkoxy | 5.4 | Moderate |
| 4ee | 6-Fluoro | Standard Alkoxy | 5.2 | High |
| 5y | 6-Fluoro | 2-Chloro-6-alkoxypyridine | 3.3 | >100-fold over D1/D2/D3/D5 |
Data summarized from Witt et al., 2016. The combination of the 6-fluoroindole core with a 2-chloro-6-alkoxypyridine southern fragment (Compound 5y) yielded the optimal balance of potency and selectivity.
Visualizations
Receptor Signaling Modulation
D4R antagonists derived from this scaffold exert their efficacy by preventing dopamine-induced activation of the Gi/Go protein complex, thereby rescuing Adenylyl Cyclase activity.
Fig 1: D4R antagonist mechanism preventing Gi/Go coupling and maintaining cAMP levels.
Experimental Workflow
Fig 2: End-to-end workflow from chemical synthesis to in vivo validation.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and internal controls into every step.
Protocol A: Synthesis of the Scaffold via Mannich Reaction
Objective: Synthesize 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine.
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Iminium Ion Pre-formation: In a dry flask, combine morpholine (1.1 eq) and aqueous formaldehyde (37%, 1.2 eq) in glacial acetic acid at 0°C. Stir for 30 minutes.
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Causality: Pre-forming the electrophilic iminium ion prevents the formaldehyde from causing unwanted dimerization or polymerization of the indole ring.
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Self-Validation: Thin-Layer Chromatography (TLC) must show complete consumption of the morpholine starting material before proceeding.
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Electrophilic Aromatic Substitution: Add 6-fluoroindole (1.0 eq) dropwise to the mixture. The enamine-like resonance of the indole nitrogen makes the C3 position highly nucleophilic. Stir at room temperature for 12 hours.
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Reaction Quench & Phase Extraction: Pour the mixture into ice water and basify to pH 10 using 2M NaOH. Extract with Ethyl Acetate (3x).
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Causality: The acidic reaction conditions leave the morpholine product protonated and water-soluble. Basification neutralizes the salt, driving the free-base product into the organic layer.
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Analytical Validation: Analyze the organic extract via LC-MS. The protocol is validated upon the disappearance of the 6-fluoroindole peak and the appearance of the target mass ( [M+H]+=235.1 ). Confirm structure via 1 H NMR (DMSO- d6 ), ensuring the presence of the diagnostic methylene bridge singlet at ~3.6 ppm.
Protocol B: In Vitro Radioligand Binding Assay (D4R)
Objective: Determine the Ki of synthesized morpholine derivatives.
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Membrane Preparation: Cultured CHO cells stably expressing human D4.4 receptors are homogenized and centrifuged. Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 5 mM EDTA, 1.5 mM MgCl 2 , pH 7.4).
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Incubation: In a 96-well plate, combine 50 μ L of membrane suspension, 25 μ L of [3H] -Spiperone (a standard D2-like radioligand), and 25 μ L of the test compound at varying concentrations ( 10−10 to 10−5 M).
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Self-Validating Controls:
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Total Binding (TB): Wells containing only buffer, membranes, and radioligand (establishes the maximum signal).
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Non-Specific Binding (NSB): Wells containing the above plus 10 μ M Haloperidol.
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Validation: The assay is only valid if Specific Binding (TB - NSB) accounts for >80% of the Total Binding signal, proving the radioligand is binding selectively to the receptors.
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Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to neutralize charge and reduce non-specific filter binding). Quantify bound radioactivity via liquid scintillation counting.
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Data Analysis: Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
References
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Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
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Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. URL:[Link]
- Bicyclic indole-pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use.Google Patents (US20100305084A1).
Sources
- 1. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20100305084A1 - Bicyclic indole-pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use - Google Patents [patents.google.com]
- 3. coreyhopkinslab.weebly.com [coreyhopkinslab.weebly.com]
- 4. pubs.acs.org [pubs.acs.org]
